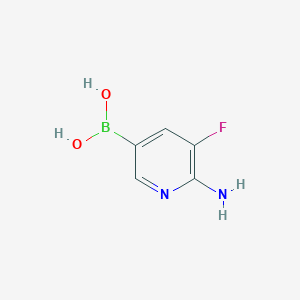
(6-Amino-5-fluoropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with amino and fluorine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.
Industrial Production Methods
Industrial production of (6-Amino-5-fluoropyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Applications De Recherche Scientifique
(6-Amino-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biological Research: Utilized in the study of enzyme inhibition and molecular recognition.
Industrial Applications: Used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (6-Amino-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues. The boronic acid group interacts with nucleophilic amino acids, such as serine or threonine, in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the amino group.
2-Fluoro-5-pyridylboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.
Uniqueness
(6-Amino-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both amino and fluorine groups on the pyridine ring, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C5H6BFN2O2 |
|---|---|
Poids moléculaire |
155.93 g/mol |
Nom IUPAC |
(6-amino-5-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
Clé InChI |
ZMESWWDSTPRWQM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
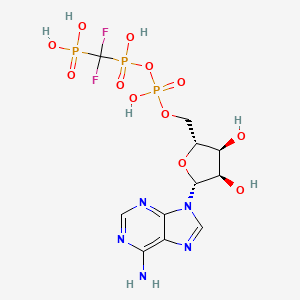
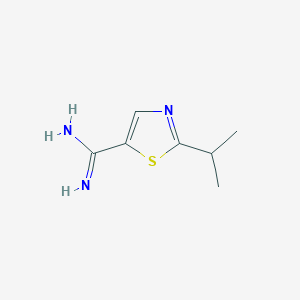

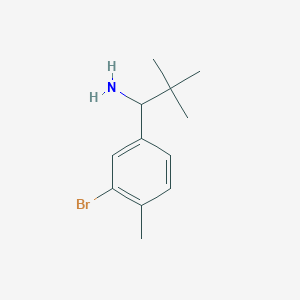
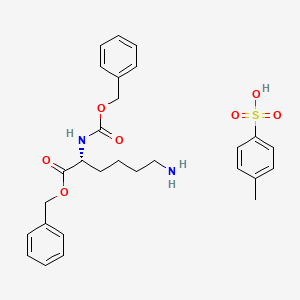

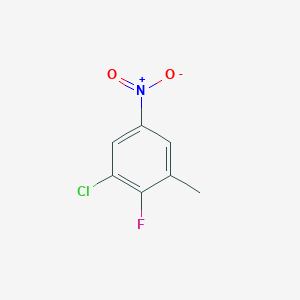
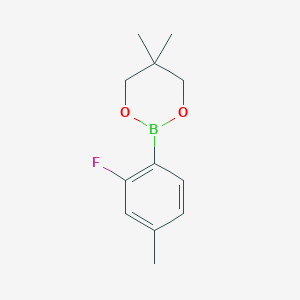
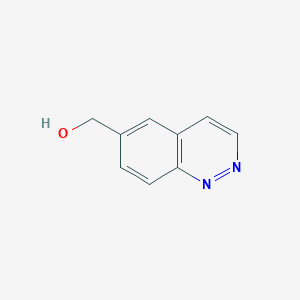
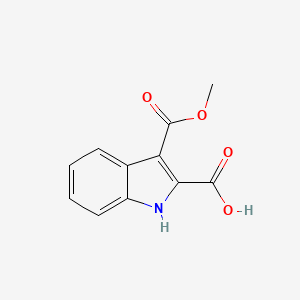
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
